2-(3-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(3-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H19F3N2O3 It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring, a piperazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-trifluoromethoxy aniline with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-(3-Methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-(3-Fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(3-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21F3N2O3 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
tert-butyl 2-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-8-7-20-10-13(21)11-5-4-6-12(9-11)23-16(17,18)19/h4-6,9,13,20H,7-8,10H2,1-3H3 |
InChI Key |
QZIOGKFZWJPVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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